5-(acetylamino)-2-chloro-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide
Overview
Description
The compound “5-(acetylamino)-2-chloro-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide” is a complex organic molecule. It belongs to the class of benzamides, which are a significant class of amide compounds . These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar compounds often starts from an indole derivative . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods such as FTIR, 1H NMR, and 13C NMR . For instance, the FTIR spectrum can provide information about the functional groups present in the molecule, while the NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of old ones. For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1-phenylsulfonylindole and 5-methoxy-1-phenylsufonylindole .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, the FTIR spectrum can provide information about the functional groups present in the molecule, while the NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule .Mechanism of Action
The mechanism of action of similar compounds often involves their interaction with biological targets. For instance, some benzamide compounds have been shown to exhibit antioxidant and antibacterial activities . They were tested for their in vitro growth inhibitory activity against different bacteria .
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, some benzamide compounds have shown promising antioxidant and antibacterial activities, suggesting that they could potentially be developed into new therapeutic agents . Additionally, further studies could also explore the synthesis of new benzamide derivatives with improved properties and activities .
Properties
IUPAC Name |
5-acetamido-2-chloro-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-11(24)22-13-3-5-17(20)16(9-13)19(25)21-10-14-7-12-8-15(26-2)4-6-18(12)23-14/h3-9,23H,10H2,1-2H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTQUJPROCNRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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